molecular formula C11H14ClNO5S B7696365 Methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetate CAS No. 842118-82-5

Methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetate

Cat. No.: B7696365
CAS No.: 842118-82-5
M. Wt: 307.75 g/mol
InChI Key: JIOGWOCYMHFANH-UHFFFAOYSA-N
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Description

Methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetate is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with a chloro and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetate typically involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with methylamine, followed by esterification with methyl chloroacetate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the use of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt normal biochemical pathways, making the compound useful as a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-2-{3-[(2,5-dihydroxy-4-methoxyphenyl)amino]-3-oxopropyl}benzoate
  • 3-chloro-4-methoxyacetophenone
  • 4-methoxyphenethylamine

Uniqueness

Methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetate is unique due to the presence of both a sulfonyl group and a chloro substituent on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO5S/c1-13(7-11(14)18-3)19(15,16)8-4-5-10(17-2)9(12)6-8/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOGWOCYMHFANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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